molecular formula C15H13NO5 B1354957 Methyl 3-(benzyloxy)-4-nitrobenzoate CAS No. 209528-69-8

Methyl 3-(benzyloxy)-4-nitrobenzoate

Cat. No.: B1354957
CAS No.: 209528-69-8
M. Wt: 287.27 g/mol
InChI Key: HQCJSGXSVJQJRW-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)-4-nitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group and a nitro group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(benzyloxy)-4-nitrobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-(benzyloxy)-4-nitrobenzoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of acid chlorides. In this approach, 3-(benzyloxy)-4-nitrobenzoyl chloride is reacted with methanol in the presence of a base such as pyridine to yield the desired ester.

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzyloxy)-4-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol under acidic or basic conditions.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as alkoxides or amines.

Major Products Formed

    Reduction: 3-(benzyloxy)-4-aminobenzoate.

    Hydrolysis: 3-(benzyloxy)-4-nitrobenzoic acid and methanol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(benzyloxy)-4-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways.

    Material Science: It is utilized in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-(benzyloxy)-4-nitrobenzoate depends on its chemical structure. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The benzyloxy group can also participate in interactions with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Methyl 3-(benzyloxy)-4-nitrobenzoate can be compared with similar compounds such as:

    Methyl 4-nitrobenzoate: Lacks the benzyloxy group, resulting in different reactivity and applications.

    Methyl 3-(benzyloxy)benzoate:

    Methyl 3-(benzyloxy)-4-aminobenzoate: The reduced form of the compound, with different biological activity.

Properties

IUPAC Name

methyl 4-nitro-3-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-20-15(17)12-7-8-13(16(18)19)14(9-12)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCJSGXSVJQJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567612
Record name Methyl 3-(benzyloxy)-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209528-69-8
Record name Methyl 3-(benzyloxy)-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl-3-hydroxy-4-nitrobenzoate Cmpd 1 (1.0 g, 1.0 eq) was dissolved in THF (6 mL) in a microwave vial. Benzyl alcohol (1.0 eq) and PPh3 (1.0 eq) were added to the vial. The reaction vial was put under nitrogen flow, and DIAD (1.0 eq) was added in the dark after stirring the reaction for 1.5 hours. The reaction was microwave irradiated at 100° C. for 6 min (Biotage Initiator™ Eight). The solution was concentrated, and purification of the resultant was performed on a SP1 flash chromatography system (Biotage™) starting with 6% EtOAc: 94% Hex to 60% EtOAc: 40% Hex. The recovered yellow solid was treated with MP-Carbonate resin (2 eq) in DCM and the mixture was shaken overnight at RT. The resin was filtered and multiply washed with DCM. The filtrate was concentrated under vacuum to give Cmpd 2 as a yellow solid (1.39 g, 94% yield).
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94%

Synthesis routes and methods II

Procedure details

REFERENCE: J. Med Chem. 1997, 40, 105-111. To an acetone solution (500 mL) of methyl 3-hydroxy-4-nitrobenzoate (25.0 g, 126.8 mmol) was added cesium carbonate (61.9 g, 190.2 mmol) followed by benzyl bromide (15.0 mL, 126.8 mmol). The reaction was heated to reflux and monitored by TLC. The reaction was judged complete in approximately 7 h. The reaction was then cooled to room temperature and concentrated under reduced pressure to approximately 20 mL. The residue was diluted with ethyl acetate (700 mL) and washed in succession with 1N hydrochloric acid, 1N sodium hydroxide, 1N hydrochloric acid and finally with saturated aqueous sodium chloride. The organic layer was then dried over magnesium sulfate, filtered and concentrated under reduced pressure to yield 3-benzyloxy-4-nitro-benzoic acid methyl ester as a solid. 1H NMR (CDCl3) 7.83(m,2H), 7.70(dd, 1H), 7.50-7.30(m,5H), 5.28(s,2H), 3.96(s,3H).
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cesium carbonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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